Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-
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Overview
Description
Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the imidazo[1,2-a]pyrimidine core.
Functional Group Transformations: Introduction of functional groups such as carboxylic acids, methyl groups, and phenyl groups through various organic reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar core structure but with different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core and various functional groups.
Benzimidazoles: Compounds with a benzimidazole core, often studied for similar biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives are unique due to their specific structural features and the presence of multiple functional groups
Properties
CAS No. |
141234-28-8 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c1-9-3-5-10(6-4-9)12-8-18-13(19)11(14(20)21)7-16-15(18)17(12)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
InChI Key |
JYSFAHDUTLSPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=O)C(=CN=C3N2C)C(=O)O |
Origin of Product |
United States |
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